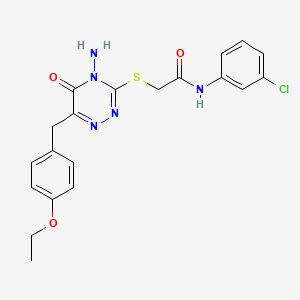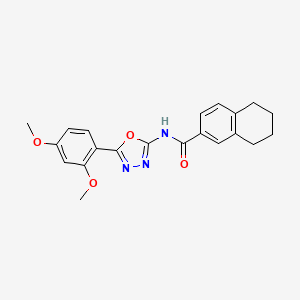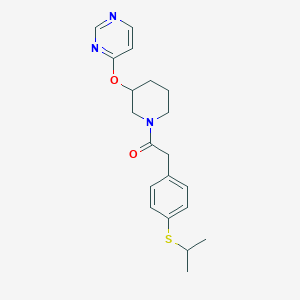
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as ITPE, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITPE has been synthesized using various methods and has shown promising results in various studies, making it a promising compound for future research.
Mécanisme D'action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves the inhibition of various cellular pathways. This compound inhibits the activity of histone deacetylases, leading to the induction of apoptosis and inhibition of cancer cell growth. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B. In addition, this compound inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
This compound has shown various biochemical and physiological effects in vitro and in vivo studies. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, leading to the potential treatment of neurological disorders. However, further studies are required to determine the full extent of this compound's effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is its potential therapeutic applications in various scientific research fields. This compound has shown promising results in cancer therapy, anti-inflammatory effects, and neurological disorders. In addition, this compound has been synthesized using different methods, making it accessible for further research. However, one limitation of this compound is the lack of comprehensive studies on its effects, making it challenging to determine its full potential.
Orientations Futures
There are several future directions for 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone research. One direction is to investigate the potential of this compound in combination therapy with other compounds for cancer treatment. Another direction is to explore the potential of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are required to determine the full extent of this compound's effects and its potential limitations.
Méthodes De Synthèse
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has been achieved using different methods, including the reaction of 4-isopropylthiophenol with 3-bromo-1-(pyrimidin-4-yloxy)piperidine, followed by the reaction with 2-bromoacetophenone. Another method involves the reaction of 4-isopropylthiophenol with 1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone in the presence of a base. These methods have resulted in the successful synthesis of this compound.
Applications De Recherche Scientifique
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory effects, and neurological disorders. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising compound for cancer therapy. This compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins.
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-20(24)23-11-3-4-17(13-23)25-19-9-10-21-14-22-19/h5-10,14-15,17H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNUOUKOLJAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
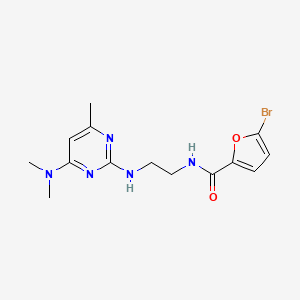
![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2946022.png)
![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2946025.png)
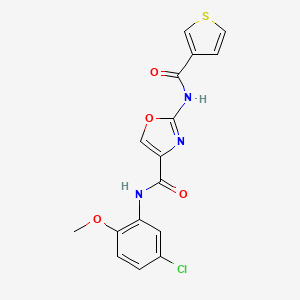
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

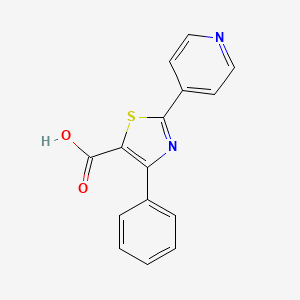
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)
